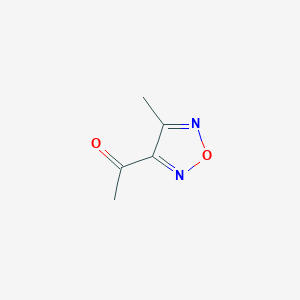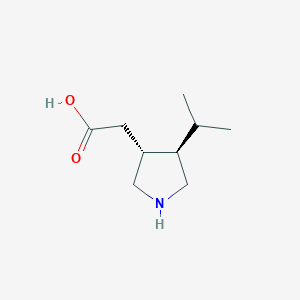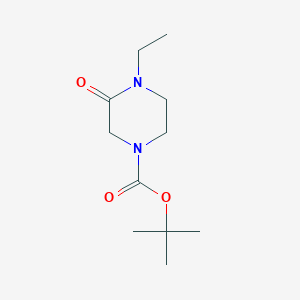
tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate, commonly known as Boc-EEOP, is an organic compound used in scientific research. It is a derivative of piperazine, a heterocyclic organic compound with two nitrogen atoms in the ring. Boc-EEOP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 243.33 g/mol.
Mechanism Of Action
Boc-EEOP does not have a known mechanism of action. However, it is believed to act as a protecting group for the amino group of piperazine, which can be deprotected using acid or base to yield the free amine.
Biochemical And Physiological Effects
Boc-EEOP does not have any known biochemical or physiological effects. However, it is important in the synthesis of molecules that may have such effects.
Advantages And Limitations For Lab Experiments
Boc-EEOP is a useful building block for the synthesis of various molecules. It is relatively easy to synthesize and handle in the laboratory. However, it is important to use appropriate safety precautions when handling Boc-EEOP, as it can be toxic if ingested or inhaled. Additionally, Boc-EEOP is not suitable for use in vivo, as it is not a biologically active molecule.
Future Directions
There are several future directions for the use of Boc-EEOP in scientific research. One direction is the synthesis of novel peptides and small molecules that can be used as drugs or drug candidates. Another direction is the development of new synthetic methods for the preparation of Boc-EEOP and related compounds. Additionally, the use of Boc-EEOP in the synthesis of materials with novel properties, such as polymers and nanoparticles, is an area of active research.
Scientific Research Applications
Boc-EEOP is commonly used in scientific research as a building block for the synthesis of various molecules. It is used in the synthesis of peptides, which are chains of amino acids that play important roles in biological processes. Boc-EEOP is also used in the synthesis of small molecules that can be used as drugs or drug candidates.
properties
CAS RN |
194350-95-3 |
|---|---|
Product Name |
tert-Butyl 4-ethyl-3-oxopiperazine-1-carboxylate |
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 4-ethyl-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-5-12-6-7-13(8-9(12)14)10(15)16-11(2,3)4/h5-8H2,1-4H3 |
InChI Key |
LVBZKGZHTMYSFA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1=O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCN1CCN(CC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)
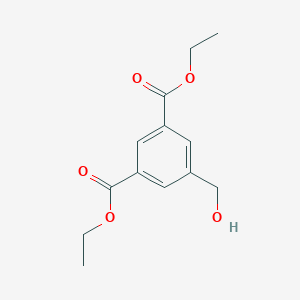
![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)
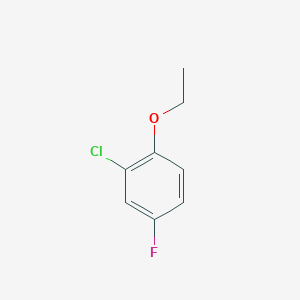
![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)
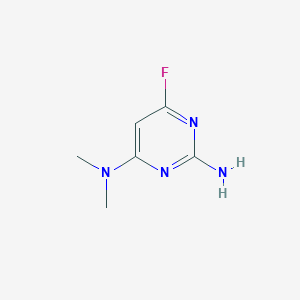
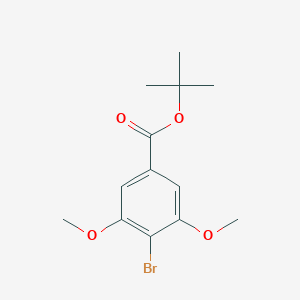
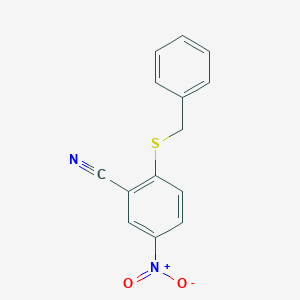
![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
